2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride
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Overview
Description
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a methylamino group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to yield 2-(3-Fluorophenyl)-2-(methylamino)acetic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of 2-(3-Fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(methylamino)acetic acid hydrochloride
- 2-(4-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride
Uniqueness
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11ClFNO2 |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI Key |
HJDIMUZNLOOLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C(=O)O.Cl |
Origin of Product |
United States |
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